
Cui xing ning
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cui xing ning (CXN) is a traditional Chinese medicine that has been used for centuries in China. It is derived from the roots of the plant, Cynanchum stauntonii. CXN has been used to treat a variety of ailments, including fever, inflammation, and pain. In recent years, there has been growing interest in the scientific research on CXN, particularly its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Cui xing ning is not fully understood. However, studies have suggested that Cui xing ning exerts its therapeutic effects through various mechanisms, including the inhibition of tumor cell proliferation, the suppression of inflammation, and the protection of neurons against oxidative stress.
Effets Biochimiques Et Physiologiques
Cui xing ning contains several bioactive compounds, including stauntonilide, cynandione A, and cynandione B. These compounds have been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cui xing ning in lab experiments is its low toxicity and minimal side effects. However, one limitation is that the bioactive compounds in Cui xing ning are present in low concentrations, which can make it difficult to study their effects in vitro.
Orientations Futures
There are several future directions for research on Cui xing ning. One area of interest is the development of Cui xing ning-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of Cui xing ning with other natural compounds and drugs. Additionally, more research is needed to fully understand the mechanisms of action of Cui xing ning and its potential therapeutic effects.
Méthodes De Synthèse
Cui xing ning is extracted from the roots of Cynanchum stauntonii using various methods, including water extraction, ethanol extraction, and supercritical fluid extraction. The water extraction method is the most commonly used method and involves boiling the roots in water for several hours. The resulting extract is then filtered and concentrated. Ethanol extraction involves soaking the roots in ethanol for several days, followed by filtration and concentration. Supercritical fluid extraction involves using carbon dioxide as a solvent to extract the active compounds from the roots.
Applications De Recherche Scientifique
Cui xing ning has been the subject of numerous scientific studies in recent years. These studies have investigated the potential therapeutic effects of Cui xing ning on various diseases, including cancer, inflammation, and neurodegenerative diseases. Cui xing ning has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in animal models.
Propriétés
Numéro CAS |
139052-05-4 |
|---|---|
Nom du produit |
Cui xing ning |
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4;/h6-8H,9H2,1-5H3;1H |
Clé InChI |
ZVTYQUAZWKKIFS-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
SMILES canonique |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
Autres numéros CAS |
139052-05-4 |
Synonymes |
5-(1,3,3-trimethylindoline)-N,N-dimethylcarbamate 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate carbaindoline cui xing ning cui xing ning monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



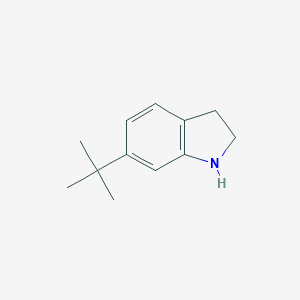
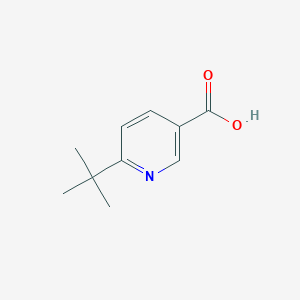
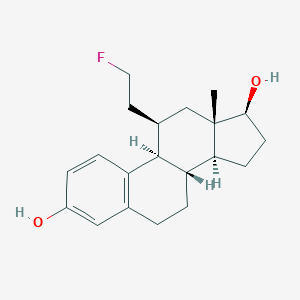
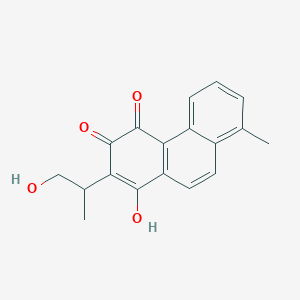
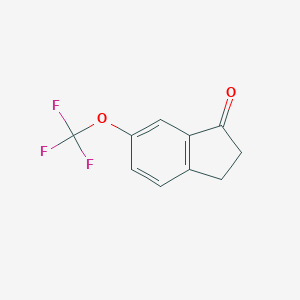
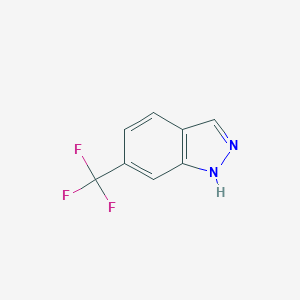
![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

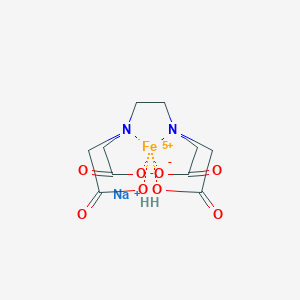
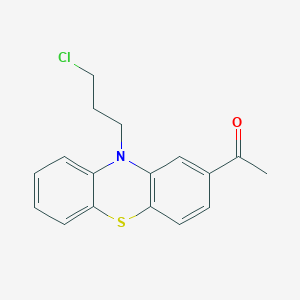
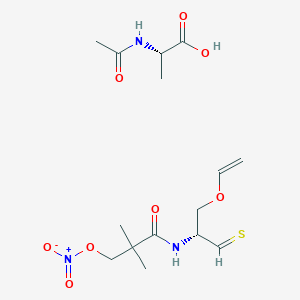
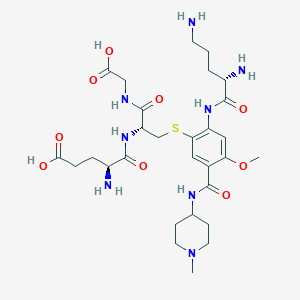
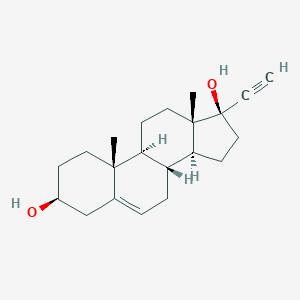
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)